molecular formula C6H12O5 B12042171 2-O-methyl-D-ribose

2-O-methyl-D-ribose

Número de catálogo: B12042171
Peso molecular: 164.16 g/mol
Clave InChI: ALNDFFUAQIVVPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2'-O-methylation is a prevalent post-transcriptional modification found in virtually all classes of cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA) . This modification, which involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar, plays a critical role in regulating RNA function. It increases RNA stability by protecting it from alkaline hydrolysis and confers resistance to enzymatic degradation . For researchers, 2-O-methyl-D-ribose and related nucleosides are invaluable tools for studying the epitranscriptome—the collection of RNA modifications that collectively influence cellular processes without altering the RNA sequence itself . A key area of application is in immunology research. Studies have shown that the 2'-O-methylation of the 5' cap of viral mRNA acts as a molecular signature that allows host cells to distinguish self from non-self RNA, thereby evading detection by the innate immune sensor Mda5 . Consequently, this modification is a crucial factor in viral pathogenesis and immune evasion. In structural biology, 2'-O-methylation stabilizes the 3'-endo conformation of the ribose sugar, which promotes A-form helix geometry and influences RNA-protein interactions . This makes it a vital compound for in vitro studies on RNA folding, ribosome heterogeneity, and the mechanism of RNA-protein complexes . Furthermore, it serves as a critical reference standard in analytical chemistry, used in developing and validating methods like RiboMethSeq and mass spectrometry for the precise mapping and quantification of RNA modifications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H12O5

Peso molecular

164.16 g/mol

Nombre IUPAC

3,4,5-trihydroxy-2-methoxypentanal

InChI

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3

Clave InChI

ALNDFFUAQIVVPG-UHFFFAOYSA-N

SMILES canónico

COC(C=O)C(C(CO)O)O

Origen del producto

United States

Biosynthetic Pathways and Enzymatic Machinery of 2′ O Methyl D Ribose Modification

Viral Strategies Utilizing 2′-O-Methylation for Immune Evasion

Viruses have evolved sophisticated strategies employing 2′-O-methylation to evade host immune surveillance and promote their replication.

Implications of 2′ O Methylation in Other Rna Processing Events

Beyond its roles in translation and immunity, 2′-O-methylation also influences other vital RNA processing events, particularly pre-mRNA splicing.

Advanced Methodologies for Detection, Mapping, and Quantification of 2′ O Methyl D Ribose

Historical and Foundational Biochemical Approaches for Nm Detection

Early methods for the detection of 2′-O-methylated nucleotides relied on the distinct physicochemical properties conferred by the methyl group on the ribose sugar. One of the principal characteristics exploited is the increased resistance of the phosphodiester bond adjacent to a 2′-O-methylated nucleotide to alkaline hydrolysis and certain enzymatic cleavages. cd-genomics.comnih.gov Unmodified RNA is susceptible to cleavage at every phosphodiester bond under alkaline conditions due to the presence of the 2′-hydroxyl group, which can act as a nucleophile. In contrast, the 2′-O-methyl group prevents this intramolecular attack, rendering the adjacent bond stable. nih.govspringernature.com This property allowed for the enrichment of 2′-O-methylated fragments for further analysis. cd-genomics.com

Another foundational technique involves the use of chromatography. Total RNA can be hydrolyzed into its constituent nucleosides, which are then separated and quantified using techniques like high-performance liquid chromatography (HPLC). The presence and amount of 2′-O-methylated nucleosides can be determined by comparing the retention times of the sample components to those of known standards. While these methods were instrumental in the initial discovery and quantification of Nm, they are generally labor-intensive and provide global, rather than site-specific, information. cd-genomics.com

Reverse Transcription (RT)-Based Strategies

The advent of molecular biology techniques, particularly those involving reverse transcriptase (RT), provided more specific ways to identify 2′-O-methylation sites within an RNA sequence.

A widely used method for mapping Nm sites relies on the observation that reverse transcriptase activity is impeded by 2′-O-methylation on the RNA template, particularly under conditions of low deoxynucleotide triphosphate (dNTP) concentrations. mdpi.comnih.govnih.gov The steric hindrance caused by the 2′-O-methyl group can cause the reverse transcriptase to pause or dissociate from the template, leading to truncated complementary DNA (cDNA) products. nih.govtandfonline.com

In a typical primer extension assay, a radiolabeled or fluorescently labeled primer is annealed to the RNA molecule of interest. nih.govwikipedia.orgresearchgate.net The reverse transcription reaction is then carried out in the presence of limiting dNTP concentrations. nih.govspringernature.com The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. nih.govnih.gov The appearance of a band corresponding to a truncated product indicates a potential site of modification, with the size of the fragment pinpointing the location of the RT stop, and thus the Nm site. nih.govmdpi.com This method has been successfully applied to map Nm sites in various RNAs, including ribosomal RNA (rRNA) and small nuclear RNAs (snRNAs). mdpi.comnih.gov A quantitative version of this method, known as RTL-P (Reverse Transcription at Low dNTPs followed by PCR), has also been developed for the sensitive detection and quantification of Nm levels at specific sites in messenger RNA (mRNA). tandfonline.comspringernature.com

Method Principle Advantages Limitations
Primer Extension/RT Stop Assay Reverse transcriptase stalls at 2′-O-methylated sites under low dNTP concentrations, generating truncated cDNA products. nih.govnih.govSite-specific detection; relatively straightforward to implement for known targets. nih.govwikipedia.orgCan be influenced by RNA secondary structure; not suitable for transcriptome-wide analysis. nih.gov
RTL-P A quantitative PCR-based extension of the RT stop assay for measuring the relative abundance of Nm at specific sites. tandfonline.comSensitive enough for detecting changes in Nm on low-abundance mRNAs. nih.govspringernature.comProvides relative, not absolute, quantification; requires specific primer design for each site. tandfonline.com

High-Throughput Sequencing (HTS)-Based Methodologies

The development of high-throughput sequencing has revolutionized the study of RNA modifications, enabling the transcriptome-wide mapping of 2′-O-methylation sites with high resolution and sensitivity.

RiboMethSeq is a method that leverages the resistance of 2′-O-methylated sites to alkaline hydrolysis for their global identification. nih.govspringernature.com In this approach, RNA is randomly fragmented under controlled alkaline conditions. frontiersin.org The resulting fragments, which have 5′-hydroxyl and 2′,3′-cyclic phosphate (B84403) ends, are then used to construct a sequencing library. nih.govspringernature.com Because cleavage is inhibited at 2′-O-methylated nucleotides, these positions will be underrepresented as the 5′ and 3′ ends of the sequenced fragments. frontiersin.org By mapping the sequencing reads back to the reference transcriptome, a characteristic drop in coverage at the position immediately downstream of the Nm site is observed. nih.govfrontiersin.org This negative footprint allows for the identification and quantification of Nm sites across highly abundant RNAs like rRNA. nih.govfrontiersin.org The method has been successfully applied to detect and quantify Nm residues in various RNA species, including rRNA, tRNA, and snRNA. frontiersin.orgtandfonline.com

Method Principle Key Findings/Applications
RiboMethSeq Exploits the resistance of 2′-O-methylated sites to alkaline fragmentation, leading to their underrepresentation at the ends of sequenced fragments. nih.govspringernature.comSuccessfully mapped and quantified Nm sites in rRNA, tRNA, and snRNA in various organisms. frontiersin.orgtandfonline.com Detected novel Nm sites in Arabidopsis thaliana rRNA. tandfonline.com

While RiboMethSeq is effective for abundant RNAs, detecting Nm in less abundant transcripts like mRNA requires more sensitive approaches.

2′OMe-seq is an adaptation of the RT-stop method to a high-throughput sequencing format. nih.gov Similar to the traditional primer extension assay, it relies on the principle that reverse transcription is inhibited at Nm sites under limiting dNTP concentrations. nih.govnih.gov The resulting truncated cDNAs are then sequenced, and the start sites of the sequencing reads correspond to the positions of potential Nm sites.

Nm-Seq offers a different and highly sensitive chemical-based approach for the direct detection of 2′-O-methylation. springernature.comnih.govtau.ac.il This method is based on the differential reactivity of 2′-O-methylated and 2′-hydroxylated nucleosides to periodate (B1199274) oxidation. springernature.comnih.gov The 2′,3′-vicinal diols present in unmodified ribonucleosides are susceptible to oxidation by periodate, leading to the opening of the ribose ring and subsequent elimination of the base. In contrast, the 2′-O-methyl group protects the ribose from this oxidation. springernature.com In the Nm-seq protocol, RNA is fragmented, and then subjected to periodate oxidation and subsequent chemical reactions that specifically degrade RNAs from their 3′-ends until a 2′-O-methylated nucleotide is encountered. researchgate.net The resistant fragments are then ligated to adapters and sequenced, allowing for the precise mapping of Nm sites with single-nucleotide resolution. nih.govspringernature.com Nm-seq has been instrumental in uncovering thousands of previously unknown Nm sites within human mRNA. springernature.comnih.govtau.ac.il

Method Principle Key Findings/Applications
2′OMe-seq High-throughput sequencing adaptation of the RT-stop assay under low dNTP conditions. nih.govUsed for transcriptome-wide mapping of Nm sites, particularly in abundant RNAs. nih.gov
Nm-Seq Leverages the resistance of 2′-O-methylated ribose to periodate oxidation for positive enrichment and detection of modified sites. springernature.comnih.govEnabled the first transcriptome-wide, base-resolution mapping of Nm in human mRNA, identifying thousands of sites. springernature.comnih.govtau.ac.iltau.ac.il

Continuous innovation in the field has led to the development of even more sensitive and precise methods for Nm detection.

NJU-seq is a recently developed method that utilizes the enzymatic activity of an Nm-sensitive RNase, specifically the RNase R from Mycoplasma genitalium (MgR). nih.gov This exoribonuclease digests single-stranded RNA from the 3′ to the 5′ direction but is blocked by 2′-O-methylation, causing it to stall and leave a product ending at the Nm+1 position. nih.gov By sequencing these protected fragments, NJU-seq allows for the sensitive and unbiased profiling of Nm sites. nih.gov This method, particularly when coupled with a bioinformatic tool called Nm-VAQ for site-specific quantification, has enabled the identification of thousands of Nm sites in mRNAs of human and mouse cells with high validation rates. nih.gov

Other approaches continue to be developed, such as Nm-REP-seq , which combines the use of an exoribonuclease with periodate oxidation to enrich for Nm-containing fragments, thereby reducing false positives and enabling the discovery of novel Nm sites in various non-coding RNAs and mRNAs. sciengine.com These advanced methodologies are continually refining our understanding of the prevalence and dynamics of 2′-O-methyl-D-ribose in the transcriptome.

Method Principle Key Findings/Applications
NJU-seq Employs an Nm-sensitive exoribonuclease (MgR) that stalls at 2′-O-methylated sites, allowing for the enrichment and sequencing of protected fragments. nih.govIdentified thousands of Nm sites on mRNAs in human and mouse cell lines with high validation rates (>80% for selected sites). nih.gov
Nm-REP-seq Combines exoribonuclease treatment with periodate oxidation to enrich for Nm-containing fragments, enhancing specificity. sciengine.comRevealed novel classes of Nm-containing non-coding RNAs and mRNAs in humans, mice, and Drosophila. sciengine.com

Evolutionary Dynamics and Comparative Genomics of 2′ O Methyl D Ribose

Evolutionary Conservation and Diversification of 2′-O-Methylation Sites Across Species

The post-transcriptional modification of RNA by 2′-O-methylation, the addition of a methyl group to the 2′ hydroxyl of the ribose moiety, is a widespread phenomenon observed across all domains of life. Comparative genomic and transcriptomic analyses have revealed a fascinating evolutionary trajectory of these modifications, characterized by both deep conservation and significant diversification.

The number of 2′-O-methylation sites on ribosomal RNA (rRNA) generally increases with organismal complexity, indicating an expansion of this modification throughout evolution. For instance, bacteria possess a minimal set of rRNA 2′-O-methylations, typically around three sites. In contrast, the yeast Saccharomyces cerevisiae has approximately 55 identified sites, while in humans, this number expands to over 106. nih.gov This trend suggests a growing importance of 2′-O-methylation in the more complex regulatory networks of eukaryotes.

A significant portion of 2′-O-methylation sites, particularly within rRNA, are highly conserved across vast evolutionary distances, from yeast to humans. scielo.br These conserved sites are predominantly located in functionally critical regions of the ribosome, such as the peptidyl transferase center, the decoding center, and the A- and P-sites, as well as at the subunit interface. nih.govnih.gov This strategic placement underscores their fundamental role in maintaining the structural integrity and catalytic function of the ribosome, which is essential for accurate and efficient protein synthesis. nih.gov The majority of 2′-O-methylation sites found in eukaryotes are concentrated in these functional domains, which, despite being structurally conserved, are not methylated in bacteria. nih.gov

Alongside this conservation, there is considerable diversity in 2′-O-methylation patterns, even between closely related species. This variability suggests that some modifications may have lineage-specific roles. Furthermore, studies have revealed intra-species and even intra-organismal heterogeneity in rRNA 2′-O-methylation. nih.gov This "methylation plasticity" implies that the modification landscape is not static but can be dynamically regulated in response to different physiological and pathological conditions, potentially giving rise to specialized ribosomes with distinct translational capabilities. scielo.brcdnsciencepub.com

Distribution of Known 2'-O-Methylation Sites in Ribosomal RNA Across Different Species

OrganismDomain18S/16S rRNA Sites25S/28S/23S rRNA Sites5.8S rRNA SitesTotal Sites
Escherichia coliBacteria-3-3
Saccharomyces cerevisiaeEukaryote1837055
Drosophila melanogasterEukaryote---61
Arabidopsis thalianaEukaryote44 (confirmed)86 (confirmed)2 (confirmed)132+
Homo sapiensEukaryote~42~64~1~107

Phylogenetic Analysis of 2′-O-Methyltransferase Families and Their Expansion

The enzymes responsible for catalyzing 2′-O-methylation are known as 2′-O-methyltransferases (2′-O-MTases). Phylogenetic analyses of these enzymes have provided profound insights into their evolutionary history, revealing a pattern of ancient origins, gene family expansion, and functional specialization.

Based on their distinct methyltransferase (MTase) domains, 2′-O-MTases have been classified into 11 distinct families. nih.gov A comprehensive phylogenetic study across 198 species from all domains of life identified 6,746 proteins belonging to these families, highlighting their widespread distribution. nih.gov

The evolutionary history of these families is not uniform. Eight of the 11 families, including those with FtsJ, SpoU-methylase, TP-methylase, and Methyltransf-11, -12, -23, and -31 domains, are found in both prokaryotes and eukaryotes. nih.gov This broad distribution strongly suggests that these enzyme families were present in the Last Universal Common Ancestor (LUCA) and have been vertically inherited throughout the evolution of life. nih.gov

In contrast, three 2′-O-MTase families are lineage-specific. The AdoMet-MTase family is found in fungi and animals, the TRM13 family appears to be specific to eukaryotes, and the Trm56 family is found exclusively in archaea. nih.gov This suggests that these families arose later in evolution within specific lineages, likely to fulfill more specialized roles.

A significant trend observed in the evolution of 2′-O-MTase families is their considerable expansion in copy number from prokaryotes to eukaryotes. nih.gov This expansion correlates with the increased number of 2′-O-methylation sites in eukaryotic RNAs and is thought to be linked to the greater complexity of gene regulation and cellular processes in these organisms, such as cell differentiation and development. nih.gov The Fibrillarin family, which is responsible for the majority of rRNA 2′-O-methylation in archaea and eukaryotes, is a prime example of a highly conserved family, reflecting its essential and ancient role. nih.govresearchgate.net

The FtsJ family provides a compelling case of functional diversification following gene duplication. This family has diverged into three distinct lineages, each specializing in the methylation of different RNA substrates: mRNA caps, rRNA, or tRNA. nih.gov This specialization was achieved through the remodeling of the catalytic pocket of the enzyme. nih.gov

Distribution of 2'-O-Methyltransferase (2'-O-MTase) Families Across the Domains of Life

2'-O-MTase Family (Domain)BacteriaArchaeaEukaryotesPresumed Origin
FtsJPresentPresentPresentLUCA
SpoU-methylasePresentPresentPresentLUCA
TP-methylasePresentPresentPresentLUCA
Methyltransf-11PresentPresentPresentLUCA
Methyltransf-12PresentPresentPresentLUCA
Methyltransf-23PresentPresentPresentLUCA
Methyltransf-31PresentPresentPresentLUCA
FibrillarinAbsentPresentPresentLUCA (ancestor)
AdoMet-MTaseAbsentAbsentPresent (Fungi, Animals)Eukaryote-specific
TRM13AbsentAbsentPresentEukaryote-specific
Trm56AbsentPresentAbsentArchaea-specific

Hypotheses on the Evolutionary Origins and Functional Diversification of 2′-O-Methylation

The ancient origins of many 2′-O-MTase families suggest that 2′-O-methylation is a primordial RNA modification. One hypothesis posits that in a prebiotic "RNA world," where RNA served as both the genetic material and the primary catalytic molecule, 2′-O-methylation could have been a crucial modification for enhancing the stability and functional capacity of RNA molecules. By protecting the phosphodiester backbone from hydrolysis and by stabilizing specific RNA structures, 2′-O-methylation would have provided a significant advantage for the persistence and evolution of early functional RNAs.

The chemical properties of 2′-O-methylated RNA, being intermediate between those of RNA and DNA, have led to the speculation that it may have been a stepping stone in the evolutionary transition from an RNA-based to a DNA-based genetic system.

The expansion and diversification of 2′-O-MTase families, particularly in eukaryotes, are closely linked to the evolution of more complex cellular processes. As organisms evolved multicellularity and more intricate networks of gene regulation, the need for more precise control over RNA function increased. The diversification of 2′-O-MTases allowed for the methylation of a wider range of RNA substrates, including not only rRNA and tRNA but also small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and messenger RNAs (mRNAs).

This functional diversification is evident in the specialized roles of different 2′-O-MTase families. For example, the Fibrillarin-containing C/D box snoRNP complex is dedicated to the extensive methylation of rRNA, which is crucial for ribosome biogenesis and function. researchgate.net Other families, such as those involved in tRNA modification, play vital roles in ensuring the accuracy and efficiency of translation. The emergence of mRNA cap methylation in eukaryotes, catalyzed by enzymes like CMTR1 and CMTR2 of the FtsJ family, was a key innovation for protecting mRNA from degradation, promoting its translation, and enabling the immune system to distinguish self from non-self RNA. nih.gov

Adaptive Significance of 2′-O-Methylation in RNA Evolution

The persistence and expansion of 2′-O-methylation throughout evolution can be attributed to the significant adaptive advantages it confers upon RNA molecules and, by extension, the organisms themselves.

One of the most fundamental adaptive benefits of 2′-O-methylation is the increased stability it imparts to RNA. The methyl group at the 2′ position sterically hinders the nucleophilic attack of the adjacent 3′ hydroxyl group on the phosphodiester bond, thereby protecting the RNA backbone from spontaneous hydrolysis. This increased stability is particularly crucial for long-lived RNA species like rRNA, which form the core of the ribosome and must remain intact for repeated rounds of translation.

The ability of 2′-O-methylation to fine-tune RNA structure and interactions has also been co-opted in various biological conflicts. For instance, many viruses utilize 2′-O-methylation to modify their RNA genomes, mimicking the host's mRNA cap structure. This allows the viral RNA to evade recognition by the host's innate immune sensors, which would otherwise detect it as foreign and trigger an antiviral response. nih.gov This molecular mimicry represents a clear adaptive advantage for the virus in its ongoing evolutionary arms race with the host.

Perspectives and Future Directions in 2′ O Methyl D Ribose Research

Unraveling the Full Landscape of 2′-O-Methylation Heterogeneity and Dynamics

2′-O-methylation is not a static modification; its levels can vary significantly across different cell types, developmental stages, and in response to environmental stimuli. biorxiv.orgbiorxiv.org This heterogeneity suggests that Nm is a dynamic regulatory layer in gene expression. Future research must focus on comprehensively mapping these variations to understand their biological implications.

One of the key areas of investigation is the concept of "specialized ribosomes," where differential 2′-O-methylation of ribosomal RNA (rRNA) could lead to ribosomes with distinct translational properties. tandfonline.com Studies have already shown that specific profiles of rRNA 2′-O-methylation are associated with different cancer types. tandfonline.com Future work should aim to elucidate how these specialized ribosomes contribute to the selective translation of mRNAs involved in processes like cell differentiation, proliferation, and disease progression. biorxiv.orgnih.gov

Research has demonstrated that 2'-O-methylation levels in rRNA are lower in the early stages of embryonic development and increase as development progresses, with peaks at specific stages. cd-genomics.com These changes are linked to critical events like cell proliferation and differentiation. cd-genomics.com For instance, significant alterations in rRNA methylation are observed during neural tube closure. cd-genomics.com

Long-term studies tracking Nm patterns throughout the lifespan of an organism and in various physiological and pathological states will be crucial. This will require the analysis of a wide range of human cell lines and tissues to classify Nm sites based on their variability. tandfonline.com Such comprehensive mapping will help distinguish between constitutively modified sites essential for basic RNA function and dynamically regulated sites that fine-tune cellular processes. tandfonline.com

Interdisciplinary Approaches for Deeper Mechanistic Understanding of Nm Function

A deeper understanding of 2′-O-methylation's function requires the integration of multiple disciplines, including genomics, proteomics, and bioinformatics. nih.govresearchgate.net By combining high-throughput sequencing data on Nm distribution with proteomic analyses of RNA-protein interactions, researchers can begin to unravel the downstream consequences of this modification.

For example, investigating how the presence or absence of a 2′-O-methyl group at a specific site affects the binding of RNA-binding proteins (RBPs) can provide insights into the regulation of RNA splicing, stability, and localization. nih.gov Furthermore, combining these experimental approaches with computational modeling can help predict the functional impact of newly identified Nm sites.

An integrated multi-omics approach, combining genomics, transcriptomics, and proteomics, can provide a more holistic view of the impact of 2'-O-methylation. medrxiv.orgtaylorfrancis.com This will allow for the correlation of changes in Nm patterns with alterations in gene expression at both the RNA and protein levels, leading to a more comprehensive understanding of its regulatory roles.

Exploration of Cross-Talk between 2′-O-Methylation and Other RNA Modifications

RNA molecules are often adorned with a variety of chemical modifications, and there is growing evidence of "crosstalk" between these different marks. nih.govresearchgate.net Future research should focus on understanding the interplay between 2′-O-methylation and other prevalent modifications, such as N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ). nih.govnih.govnih.gov

It is plausible that the presence of one modification could influence the addition or removal of another, creating a complex regulatory code. For instance, a 2′-O-methyl group could alter the local RNA structure in a way that either promotes or inhibits the activity of enzymes responsible for other modifications. nih.gov Investigating these dependencies will be key to deciphering the combinatorial effects of the epitranscriptome on gene expression.

The interplay between different RNA modifications can have profound effects on cellular processes. nih.govsemanticscholar.org For example, the cooperative effects of different modifications can influence mRNA translation and stability. nih.gov Understanding this intricate network of interactions will be crucial for a complete picture of post-transcriptional gene regulation.

RNA ModificationPotential Crosstalk with 2'-O-MethylationFunctional Implications
N6-methyladenosine (m6A)Influence on the binding of "reader" proteins, potentially altering the accessibility for 2'-O-methyltransferases. nih.govresearchgate.netRegulation of mRNA stability, splicing, and translation. frontiersin.org
Pseudouridine (Ψ)Alteration of local RNA conformation, which may affect the recognition by 2'-O-methylation machinery. nih.govStabilization of RNA structures and modulation of translation. nih.gov
5-methylcytosine (m5C)Potential for co-regulation by shared enzymatic components or downstream effector proteins. nih.govImpact on RNA stability and nuclear export.

Development of Novel Analytical Tools for Low-Abundance RNAs and Dynamic Studies

A significant challenge in the study of 2′-O-methylation is the detection of this modification in low-abundance RNAs and the monitoring of its dynamic changes. nih.gov Many current methods require substantial amounts of input RNA, making it difficult to study rare transcripts or small cell populations. nih.gov

Future efforts should be directed towards developing more sensitive and high-throughput techniques for Nm mapping. This includes the improvement of sequencing-based methods to enhance their accuracy and reduce the required sample input. biorxiv.org Additionally, the development of non-destructive, real-time imaging techniques to visualize 2′-O-methylation within living cells would be a major breakthrough.

Nanopore sequencing, which directly sequences native RNA molecules, holds promise for the single-molecule detection of 2'-O-methylation and could overcome some of the limitations of current amplification-based methods. cd-genomics.comthe-innovation.org Further refinement of such technologies will be essential for studying the dynamics of Nm in response to cellular signals and for analyzing its role in single cells.

MethodPrincipleAdvantagesLimitations
RiboMethSeq Resistance of 2'-O-methylated sites to alkaline hydrolysis allows for their identification through sequencing coverage drops. cd-genomics.comwikipedia.orgHigh-throughput mapping of Nm sites in abundant RNAs.Requires large amounts of input RNA; not ideal for low-abundance transcripts. nih.gov
Nm-Seq Oxidative cleavage of the ribose at non-methylated sites, followed by sequencing to identify the protected 2'-O-methylated nucleotides. cd-genomics.comHigh sensitivity and single-nucleotide resolution.Can be complex and may introduce biases during library preparation.
RTL-P Reverse transcriptase stalls at 2'-O-methylated sites at low dNTP concentrations, allowing for semi-quantitative analysis by PCR. nih.govtandfonline.comRelatively simple and cost-effective for validating known Nm sites.Can have false positives and is not suitable for genome-wide discovery. nih.gov
Nanopore Sequencing Direct sequencing of native RNA molecules allows for the detection of modifications based on alterations in the electrical current. cd-genomics.comthe-innovation.orgSingle-molecule resolution; can detect modifications in their native context.Accuracy of modification calling is still under development.

Advanced Structural Biology Insights into Nm-Mediated RNA Conformations and Interactions

Future research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, to gain high-resolution insights into how 2′-O-methylation shapes RNA landscapes. nih.govbu.edunih.govresearchgate.net Determining the structures of RNAs and ribonucleoprotein complexes with and without specific Nm modifications will reveal the precise mechanisms by which this mark influences RNA folding and recognition by proteins and other RNAs.

These structural studies will be instrumental in understanding how 2′-O-methylation can allosterically regulate the function of catalytic RNAs (ribozymes) and how it contributes to the assembly and function of large ribonucleoprotein machines like the ribosome and the spliceosome. biorxiv.org Ultimately, a detailed structural understanding will provide a foundation for the rational design of therapeutic interventions that target 2′-O-methylation pathways.

Q & A

Q. What analytical techniques are optimal for characterizing 2-O-methyl-D-ribose, and how should experimental parameters be standardized?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR and 13C^{13}C-NMR to confirm methylation at the 2-O position. Assign peaks by comparing chemical shifts to unmodified ribose (e.g., δ 3.4–4.0 ppm for anomeric protons). Include 2D NMR (COSY, HSQC) for resolving overlapping signals .
  • Mass Spectrometry (MS): Employ High-Resolution MS (HRMS) in positive ion mode to verify molecular weight (C6_6H12_{12}O5_5, theoretical m/z 164.0685). Electrospray ionization (ESI) is preferred for polar sugars .
  • Chromatography: Use HPLC with a hydrophilic interaction liquid chromatography (HILIC) column and refractive index detection. Optimize mobile phase (e.g., acetonitrile/water, 75:25 v/v) to separate methylated isomers .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Answer:

  • Synthetic Routes: Compare enzymatic methylation (e.g., methyltransferases) vs. chemical synthesis (e.g., methyl iodide in alkaline conditions). Enzymatic methods yield higher stereoselectivity but require optimization of cofactors (e.g., SAM) .
  • Purity Control: Monitor reaction intermediates via TLC (silica gel, ethanol/ammonia/water 7:2:1). Final purification should use recrystallization (ethanol/water) or preparative HPLC .
  • Documentation: Report solvent ratios, temperature, and reaction times in detail. For example: "Methylation at 50°C for 12 h under argon" ensures replicability .

Advanced Research Questions

Q. How to resolve contradictions in reported thermodynamic stability data for this compound?

Answer:

  • Systematic Error Analysis: Check calibration of differential scanning calorimetry (DSC) equipment and purity of samples (≥98% by HPLC). Impurities like residual solvents skew melting points .
  • Meta-Analysis Framework: Aggregate data from peer-reviewed studies (Table 2) and apply random-effects models to account for inter-study variability. Use tools like RevMan for statistical heterogeneity testing (I2^2 statistic) .

Q. What experimental designs are suitable for probing this compound’s role in RNA modification mechanisms?

Answer:

  • Hypothesis Testing: Use PICO framework:
    • Population (P): RNA transcripts (e.g., tRNA, rRNA).
    • Intervention (I): Incorporation of this compound.
    • Comparison (C): Unmodified RNA.
    • Outcome (O): Ribonuclease resistance (e.g., half-life in serum) .
  • In Vitro Assays:
    • Synthesize modified RNA via solid-phase synthesis with phosphoramidite derivatives of this compound.
    • Treat with RNase A and quantify degradation via gel electrophoresis or qRT-PCR .
  • Controls: Include unmodified RNA and commercial methylated RNA (e.g., Thermo Scientific) to validate assay sensitivity .

Q. How to address gaps in understanding the methyl group’s stereoelectronic effects in this compound?

Answer:

  • Computational Modeling: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Compare methylated vs. unmethylated ribose to identify steric/electronic perturbations .
  • Crystallography: Co-crystallize this compound with RNA polymerases to visualize conformational preferences. Use synchrotron X-ray sources (λ = 0.98 Å) for high-resolution data .

Q. Methodological Guidelines

  • Literature Review: Use Research Rabbit to map citation networks and identify understudied applications (e.g., antiviral drug design) .

    又快有准查文献|一个做文献综述的神仙网站:research rabbit
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  • Ethical Reporting: Disclose conflicts of interest and raw data in supplementary materials per Beilstein Journal guidelines .

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.